
2,3-Dichloropropyl octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloropropyl octanoate is an organic compound with the molecular formula C11H20Cl2O2 It is an ester formed from the reaction between 2,3-dichloropropanol and octanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dichloropropyl octanoate typically involves the esterification reaction between 2,3-dichloropropanol and octanoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the formation of the ester bond. The general reaction can be represented as follows:
2,3-Dichloropropanol+Octanoic AcidH2SO42,3-Dichloropropyl Octanoate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and solvents may vary depending on the specific requirements of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dichloropropyl octanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2,3-dichloropropanol and octanoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions, resulting in the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Substitution: Nucleophiles such as hydroxide ions, appropriate solvents.
Major Products Formed:
Hydrolysis: 2,3-Dichloropropanol and octanoic acid.
Reduction: 2,3-Dichloropropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3-Dichloropropyl octanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and in studying esterification reactions.
Biology: The compound can be used in biochemical studies to investigate the effects of esters on biological systems.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,3-dichloropropyl octanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The ester bond in the compound can be hydrolyzed by esterases, releasing 2,3-dichloropropanol and octanoic acid, which may exert their effects through different biochemical pathways. The chlorine atoms in the compound can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives with distinct biological activities.
Comparación Con Compuestos Similares
2,3-Dichloropropyl acetate: Similar ester structure but with a shorter acyl chain.
2,3-Dichloropropyl butyrate: Another ester with a different acyl chain length.
2,3-Dichloropropyl hexanoate: Similar compound with a medium-length acyl chain.
Uniqueness: 2,3-Dichloropropyl octanoate is unique due to its specific acyl chain length, which influences its physical and chemical properties. The presence of two chlorine atoms in the propyl group also imparts distinct reactivity compared to other esters. These features make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
88606-74-0 |
|---|---|
Fórmula molecular |
C11H20Cl2O2 |
Peso molecular |
255.18 g/mol |
Nombre IUPAC |
2,3-dichloropropyl octanoate |
InChI |
InChI=1S/C11H20Cl2O2/c1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h10H,2-9H2,1H3 |
Clave InChI |
VWAHGSDENHZHOK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)OCC(CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanol, 2-[(4-methylphenyl)sulfinyl]-](/img/structure/B14387528.png)
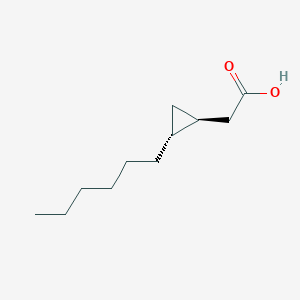
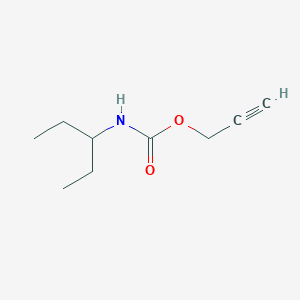
![10-Bromo-4-nitro-7H-benzo[C]carbazole](/img/structure/B14387546.png)
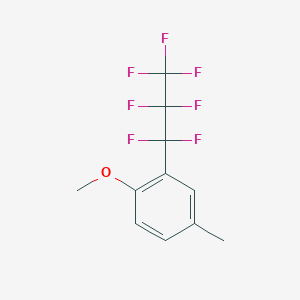

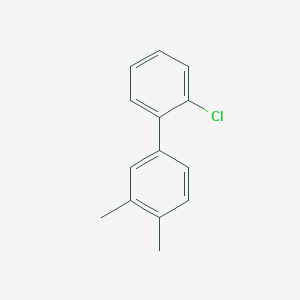
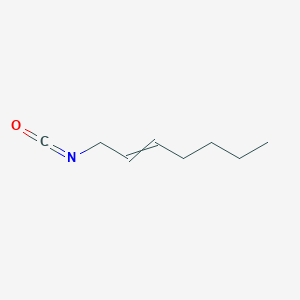

![3-[5-(Dimethylamino)naphthalene-1-sulfonyl]-1-phenylpropyl carbonate](/img/structure/B14387599.png)
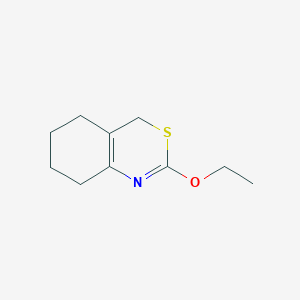
![1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium perchlorate](/img/structure/B14387605.png)
![Butyl butyl[2-(dibutylamino)-2-oxoethyl]phosphinate](/img/structure/B14387610.png)

